1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- is a derivative of 1,4-naphthoquinone This compound is characterized by the presence of two methoxy groups and a methoxymethyl group attached to the naphthoquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- typically involves the methoxylation of 1,4-naphthoquinone. The process can be carried out using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale methoxylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups replacing the methoxy and methoxymethyl groups .
Scientific Research Applications
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where it targets cellular pathways and induces oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox activity and biological properties.
2,3-Dimethoxynaphthalene-1,4-dione: A similar compound with methoxy groups at different positions, used to study ROS formation and cell toxicity.
2,7-Dimethoxy-1,4-naphthoquinone: Another derivative with different substitution patterns, exhibiting unique biological activities.
Uniqueness
1,4-Naphthalenedione, 2,5-dimethoxy-7-(methoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group provides additional reactivity and potential for further functionalization, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
828940-40-5 |
---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2,5-dimethoxy-7-(methoxymethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O5/c1-17-7-8-4-9-13(11(5-8)18-2)10(15)6-12(19-3)14(9)16/h4-6H,7H2,1-3H3 |
InChI Key |
SFXWMOZBVGQEKU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C(=C1)OC)C(=O)C=C(C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.